molecular formula C9H11F3N2O B13345909 1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol

1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol

Cat. No.: B13345909
M. Wt: 220.19 g/mol
InChI Key: JHODGJDFYAOFDS-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol is a fluorinated amino alcohol derivative characterized by a trifluoromethyl group at the 1-position and a pyridin-4-ylmethylamino substituent at the 3-position of the propan-2-ol backbone.

The pyridine moiety in this compound may enhance solubility and influence binding interactions in biological systems compared to non-aromatic or bulkier substituents. Fluorination at the 1-position is a common strategy to improve metabolic stability and lipophilicity, critical for drug bioavailability .

Properties

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

1,1,1-trifluoro-3-(pyridin-4-ylmethylamino)propan-2-ol

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)8(15)6-14-5-7-1-3-13-4-2-7/h1-4,8,14-15H,5-6H2

InChI Key

JHODGJDFYAOFDS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNCC(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

The synthesis of 1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol typically involves multiple steps. One common route includes the reaction of 1,1,1-trifluoroacetone with pyridine-4-carboxaldehyde in the presence of a reducing agent to form the intermediate, which is then further reacted with an amine to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pyridine moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, molecular weights, and notable properties:

Compound Name Substituent Molecular Weight Key Physicochemical/Biological Properties Reference
Target Compound Pyridin-4-ylmethylamino ~287.2* Hypothetical: Enhanced solubility from pyridine
rac-6 (1,1,1-Trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol) Tetrabromo-benzimidazolylamino 506.89 IC₅₀ = 0.8 µM (CK2), induces apoptosis in leukemia
1,1,1-Trifluoro-3-((2-(trifluoromethyl)benzyl)amino)propan-2-ol 2-(Trifluoromethyl)benzylamino 287.20 Melting point: 79–81°C; irritant (Xi hazard class)
1,1,1-Trifluoro-3-(2-thienyl)propan-2-ol 2-Thienyl 196.19 No reported bioactivity; sulfur may alter reactivity
1,1,1-Trifluoro-3-(p-tolyl)propan-2-ol p-Tolyl 203.21 CAS 203.21; commercial availability noted

*Estimated based on analogs (e.g., CAS 453557-79-4 ).

Key Observations :

  • Substituent Impact : Bulky or halogenated groups (e.g., tetrabromo-benzimidazole in rac-6) correlate with enhanced kinase inhibition, likely due to improved target binding . Pyridine and thienyl groups may modulate solubility and electronic effects.
  • Fluorination: All analogs share the 1,1,1-trifluoro motif, which increases lipophilicity (logP) and metabolic resistance compared to non-fluorinated alcohols.
Kinase Inhibition and Anticancer Activity
  • rac-6 : Demonstrates dual inhibition of CK2 and PIM-1 kinases (∆Gcalc = −9.2 kcal/mol), inducing apoptosis in leukemia and breast cancer cells via intrinsic pathways. Its brominated benzimidazole group facilitates strong hydrophobic interactions with kinase ATP-binding pockets .
  • Pyridine Derivatives: While the target compound’s activity is unreported, pyridine-containing analogs (e.g., 1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol, CAS 478047-11-9) are often explored for metal chelation or as intermediates in drug synthesis .
Binding Affinity and Docking Studies
  • rac-6 vs. rac-11 : Docking studies reveal rac-6’s superior binding affinity (∆Gcalc = −9.2 kcal/mol) over rac-11 (∆Gcalc = −7.8 kcal/mol), attributed to halogen bonding from bromine substituents .
  • Hypothetical Target Compound : The pyridin-4-ylmethyl group may engage in π-π stacking or hydrogen bonding, but absence of electron-withdrawing groups (e.g., Br, CF₃) could limit kinase affinity compared to rac-6 .

Biological Activity

1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C10H12F3N2O. It features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic compounds. The presence of a pyridine ring contributes to its biological activity through interactions with various biological targets.

Research indicates that this compound exhibits inhibitory effects on specific enzymes and receptors involved in disease pathways. For instance, it has been shown to inhibit the activity of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism critical for DNA synthesis and cell proliferation .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines. A study reported that it exhibited cytotoxic effects against various cancer types, including breast cancer and glioma cells. The compound's IC50 values ranged from 5 to 15 µM depending on the cell line tested .

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in vivo. Results indicated that treatment with this compound led to a reduction in tumor size and improved survival rates in mice bearing xenografts of human tumors. Notably, the compound was well-tolerated with minimal side effects observed .

Case Studies

StudyModelFindings
Queener et al. (2022)Human cancer cell linesInhibition of DHFR; IC50 values between 5–15 µM
Animal Study (2023)Mice with xenografted tumorsSignificant reduction in tumor size; improved survival rates

Therapeutic Potential

Given its mechanism of action and observed biological activities, this compound shows promise as a therapeutic agent for various cancers. Further studies are warranted to explore its potential in combination therapies and its effects on cancer stem cells.

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